

Rhod-2/AM De-esterification Technical Support Center

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Compound of Interest

Compound Name: Rhod2/AM

Cat. No.: B8069407

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Welcome to the technical support center for Rhod-2/AM, a fluorescent indicator for measuring intracellular calcium. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with Rhod-2/AM de-esterification in cells.

Frequently Asked Questions (FAQs)

Q1: What is Rhod-2/AM and how does it work?

Rhod-2/AM (Rhod-2 acetoxymethyl ester) is a cell-permeable dye used to measure intracellular calcium concentration.^{[1][2][3]} The acetoxymethyl (AM) ester group makes the molecule lipid-soluble, allowing it to cross the cell membrane.^{[1][4]} Once inside the cell, endogenous esterases cleave the AM groups.^{[3][5]} This de-esterification process traps the now cell-impermeant Rhod-2 molecule inside the cell and enables it to bind to calcium ions.^{[3][6]} Rhod-2 itself is essentially non-fluorescent in its calcium-free form but exhibits a significant increase in fluorescence intensity upon binding to calcium.^{[7][8]}

Q2: What are the excitation and emission wavelengths for Rhod-2?

After hydrolysis, the calcium-bound form of Rhod-2 has an excitation maximum of approximately 552-557 nm and an emission maximum of around 576-581 nm.[\[2\]](#)[\[7\]](#)[\[9\]](#)

Q3: What is Pluronic F-127 and why is it used with Rhod-2/AM?

Pluronic F-127 is a non-ionic surfactant that is often used to aid in the dispersion of hydrophobic AM esters like Rhod-2/AM in aqueous physiological media.[\[5\]](#)[\[7\]](#)[\[10\]](#) Due to the low water solubility of Rhod-2/AM, Pluronic F-127 helps to prevent its precipitation and facilitates more efficient and uniform loading into cells.[\[5\]](#)[\[11\]](#)

Q4: What is probenecid and when should I use it?

Probenecid is an inhibitor of organic anion transporters, which are present in the membranes of many cell types.[\[5\]](#)[\[12\]](#) These transporters can actively extrude the de-esterified, fluorescent form of Rhod-2 from the cell, leading to signal loss over time.[\[5\]](#) If you observe a rapid decrease in fluorescence after loading, using probenecid in your loading and experimental buffers can help to improve dye retention.[\[4\]](#)[\[13\]](#)

Q5: Can Rhod-2/AM be used to measure mitochondrial calcium?

Yes, Rhod-2/AM has a tendency to accumulate in mitochondria due to its positive charge.[\[1\]](#)[\[2\]](#) [\[14\]](#) This property makes it a popular tool for specifically monitoring changes in mitochondrial calcium concentration.[\[1\]](#)[\[2\]](#) However, this can be a disadvantage if the goal is to measure cytosolic calcium. Loading at lower temperatures can help to minimize mitochondrial sequestration.[\[7\]](#)[\[13\]](#)

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

This is one of the most common issues and can stem from several factors related to dye loading and de-esterification.



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Issue 2: High Background Fluorescence

High background can obscure the specific intracellular calcium signal.



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Issue 3: Uneven Cell Loading or Patchy Fluorescence

Inconsistent fluorescence across the cell population can lead to unreliable data.



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Issue 4: Cell Toxicity or Altered Cell Function

The loading process or the dye itself can sometimes be detrimental to cells.



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Experimental Protocols

Standard Protocol for Loading Cells with Rhod-2/AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

- Rhod-2/AM

- Anhydrous Dimethyl sulfoxide (DMSO)[7]
- Pluronic F-127 (e.g., a 20% w/v stock in DMSO)[13]
- Buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Probenecid (optional, for cells that extrude the dye)[5][13]

Procedure:

- Prepare Stock Solutions:
 - Prepare a 1-5 mM stock solution of Rhod-2/AM in anhydrous DMSO.[13] Store any unused stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[7]
 - If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[13]
- Prepare Loading Solution:
 - For a final Rhod-2/AM concentration of 4 μ M: In a microcentrifuge tube, mix equal volumes of the Rhod-2/AM stock solution and the 20% Pluronic F-127 stock solution (e.g., 2 μ L of 2 mM Rhod-2/AM with 2 μ L of 20% Pluronic F-127).
 - Vortex the mixture briefly.
 - Dilute this mixture into the pre-warmed physiological medium to achieve the final desired concentration. For example, add the 4 μ L mixture to 1 mL of buffer for a final concentration of 4 μ M Rhod-2/AM and 0.04% Pluronic F-127.
 - If using probenecid, add it to the final loading solution (e.g., to a final concentration of 1-2.5 mM).[13]
- Cell Loading:
 - Remove the culture medium from your cells (e.g., plated on coverslips or in a microplate).
 - Add the prepared loading solution to the cells.

- Incubate the cells for 15-60 minutes at either room temperature or 37°C.[13] The optimal time and temperature should be determined empirically. Lower temperatures can reduce compartmentalization.[7][13]
- Wash and De-esterification:
 - Remove the loading solution.
 - Wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.[7][13] If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer as well.[13]
 - Add fresh buffer and incubate the cells for an additional 30 minutes at the chosen temperature to allow for complete de-esterification of the intracellular Rhod-2/AM.[13]
- Measurement:
 - You are now ready to perform your calcium measurement experiment using a fluorescence microscope, plate reader, or flow cytometer. Use an excitation wavelength of ~550 nm and collect emission at ~580 nm.[9]

Visualized Workflows and Pathways



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Caption: Experimental workflow for loading cells with Rhod-2/AM.



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Caption: Cellular mechanism of Rhod-2/AM de-esterification and Ca^{2+} binding.



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Caption: Troubleshooting decision tree for low Rhod-2 fluorescence signal.

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References

- [1. stemcell.com \[stemcell.com\]](#)
- [2. caymanchem.com \[caymanchem.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. cdn.stemcell.com \[cdn.stemcell.com\]](#)
- [5. biotium.com \[biotium.com\]](#)
- [6. file.medchemexpress.com \[file.medchemexpress.com\]](#)
- [7. biotium.com \[biotium.com\]](#)
- [8. Invitrogen™ Rhod-2, AM, cell permeant | Fisher Scientific \[fishersci.ca\]](#)
- [9. Rhod-2 AM, fluorescent Ca²⁺ indicator \(CAS 145037-81-6\) \(ab142780\) | Abcam \[abcam.com\]](#)
- [10. benchchem.com \[benchchem.com\]](#)
- [11. Improving AM ester calcium dye loading efficiency - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. docs.aatbio.com \[docs.aatbio.com\]](#)
- [13. abpbio.com \[abpbio.com\]](#)
- [14. spiedigitalibrary.org \[spiedigitalibrary.org\]](#)
- [15. Rhod-2 AM | AAT Bioquest \[aatbio.com\]](#)
- [16. discovery.ucl.ac.uk \[discovery.ucl.ac.uk\]](#)
- [17. Pluronic F-127 affects the regulation of cytoplasmic Ca²⁺ in neuronal cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. benchchem.com \[benchchem.com\]](#)
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